molecular formula C11H11N3O2 B1310284 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 103989-34-0

5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B1310284
CAS No.: 103989-34-0
M. Wt: 217.22 g/mol
InChI Key: FPTQZFMOMJCRLY-UHFFFAOYSA-N
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Scientific Research Applications

5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid is not mentioned in the search results, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to refer to the Safety Data Sheet (SDS) and Certificate of Analysis for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aryl azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring . The reaction conditions often include:

    Solvent: Dichloromethane or acetonitrile

    Catalyst: Copper(I) iodide or copper(II) sulfate

    Temperature: Room temperature to 80°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

Comparison with Similar Compounds

  • 1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
  • 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester

Comparison:

Properties

IUPAC Name

5-methyl-1-(2-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-5-3-4-6-9(7)14-8(2)10(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTQZFMOMJCRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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